molecular formula C7H6ClN3 B1589725 3-Chloro-1H-indazol-5-amine CAS No. 41330-49-8

3-Chloro-1H-indazol-5-amine

Cat. No. B1589725
CAS RN: 41330-49-8
M. Wt: 167.59 g/mol
InChI Key: CXLAMAWMZAQBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-indazol-5-amine is a chemical compound with the molecular formula C7H6ClN3 . It is a type of indazole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Chloro-1H-indazol-5-amine, has been the subject of recent research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-indazol-5-amine consists of a seven-membered ring with two nitrogen atoms and one chlorine atom attached .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

3-Chloro-1H-indazol-5-amine has a molecular weight of 167.6 . It is a solid at room temperature .

Scientific Research Applications

Antitumor Activity

3-Chloro-1H-indazol-5-amine has shown promise in the field of cancer research due to its ability to inhibit cell growth. For instance, certain derivatives have been effective against colon and melanoma cell lines with GI 50 values in the low micromolar range, indicating potent antitumor activity . Additionally, indazole-3-amine structures have been identified as effective hinge-binding fragments in kinase inhibitors like Linifanib, which are crucial in cancer treatment .

Biological Activities

Beyond antitumor applications, indazole derivatives exhibit a wide range of biological activities. They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This versatility makes 3-Chloro-1H-indazol-5-amine a valuable scaffold for developing new therapeutic agents.

Synthetic Methods

The synthesis of indazole derivatives is also an area of interest. A practical approach has been described for synthesizing 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive starting materials with an overall yield of 38–45% . Such methods are crucial for producing these compounds at scale for research and therapeutic use.

Safety and Hazards

The safety data sheet for 3-Chloro-1H-indazol-5-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

properties

IUPAC Name

3-chloro-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLAMAWMZAQBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461873
Record name 3-Chloro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-indazol-5-amine

CAS RN

41330-49-8
Record name 3-Chloro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-1H-indazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-Chloro-1H-indazol-5-amine
Reactant of Route 4
3-Chloro-1H-indazol-5-amine
Reactant of Route 5
3-Chloro-1H-indazol-5-amine
Reactant of Route 6
3-Chloro-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.